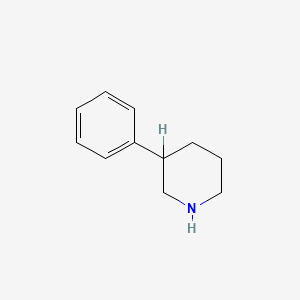

3-Phenylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871048 | |

| Record name | 3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-62-4 | |

| Record name | 3-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperidine is a heterocyclic amine featuring a phenyl group attached to the third position of a piperidine ring. Structurally, it is a cyclized phenethylamine and serves as a crucial scaffold in medicinal chemistry.[1] While the pharmacology of the parent compound is not extensively documented, its derivatives are of significant interest, exhibiting a range of activities targeting the central nervous system.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of this compound. It further explores the pharmacology of its key derivatives, OSU-6162 and 3-PPP, highlighting their mechanisms of action through detailed signaling pathways and experimental data.

Core Structure and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₅N. It can be conceptualized as a β-phenethylamine molecule wherein a propyl group connects the amine to the β-carbon, forming the piperidine ring.[2] First described in the scientific literature in 1933, it serves as a valuable building block for more complex molecules.[2]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[3] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅N | [4] |

| Molar Mass | 161.24 g/mol | [4] |

| CAS Number | 3973-62-4 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to almost clear liquid/solid | [3] |

| Boiling Point | 121°C (at 9 mmHg) | [3] |

| Melting Point | 142-143°C (hydrochloride salt) | [3] |

| Density | 0.967 g/cm³ | [3] |

| Refractive Index | 1.5256 | [3] |

| pKa | 10.01 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. An experimental spectrum in DMSO-d₆ shows a multiplet for the five phenyl protons between δ 7.16-7.30 ppm and a series of multiplets for the eleven piperidine protons between δ 1.35-3.13 ppm.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons (four signals due to symmetry) and the five carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Mass Spectrometry (MS): In an electron ionization mass spectrum (EI-MS), this compound (m/z = 161) would exhibit a prominent molecular ion peak. The fragmentation pattern is dominated by α-cleavage adjacent to the nitrogen atom, leading to the loss of substituents and the formation of stable iminium ions.[4] Ring fission of the piperidine moiety also contributes to the fragmentation pattern.

Synthesis of this compound

Several synthetic routes to this compound have been established. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation of N-Benzyl-3-Phenylpiperidine

This method involves the debenzylation of a protected precursor via catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, combine N-benzyl-3-phenylpiperidine (1.0 eq), 10% Palladium on carbon (Pd/C, ~20% by weight), anhydrous ethanol, and a small amount of glacial acetic acid.[3]

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm). Heat the reaction mixture to 60°C.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approx. 12 hours).[3]

-

Workup: Cool the reaction mixture and filter it to remove the palladium catalyst. Concentrate the filtrate by rotary evaporation.[3]

-

Extraction: Dissolve the residue in water and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield this compound. A typical yield is around 89%.[3]

Method 2: Grignard Reaction and Cyclization

A more general and versatile synthesis starts from an N-protected 3-piperidone.

Experimental Protocol (Generalized):

-

Grignard Reaction: Treat an N-protected-3-piperidone (e.g., N-Boc-3-piperidone) with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate ether solvent (e.g., THF, diethyl ether).[5] This forms the tertiary alcohol intermediate.

-

Elimination: Subject the resulting N-protected-3-hydroxy-3-phenylpiperidine to acidic conditions to induce dehydration, yielding the corresponding tetrahydropyridine derivative.[5]

-

Hydrogenation: Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford N-protected-3-phenylpiperidine.[5]

-

Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., strong acid for a Boc group) to yield the final product, this compound.[5]

Pharmacology of this compound Derivatives

This compound is the parent compound for several pharmacologically active molecules, including the dopamine stabilizer OSU-6162 and the sigma receptor agonist 3-PPP.[2]

OSU-6162: A Dopamine Stabilizer

(-)-OSU-6162 acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors.[6] This dual action allows it to function as a "dopamine stabilizer," meaning it can inhibit dopamine signaling in hyperdopaminergic states and stimulate it in hypodopaminergic states.[7] It has shown potential in animal models for treating conditions like Parkinson's disease and schizophrenia.[6]

| Derivative | Target(s) | Affinity / Potency | Activity | Reference(s) |

| (-)-OSU-6162 | Dopamine D₂ Receptor | Kᵢ = 447 nM | Low intrinsic activity partial agonist | [7][8] |

| Serotonin 5-HT₂A Receptor | - | Medium intrinsic activity partial agonist | [6] |

Mechanism of Action at Dopamine D₂ Autoreceptors: Dopamine D₂ autoreceptors are presynaptic G-protein coupled receptors (GPCRs) that regulate the synthesis and release of dopamine. They are coupled to the Gαi/o subunit.

-

Activation: When activated by dopamine or a partial agonist like OSU-6162, the Gαi/o protein is activated.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The liberated Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K⁺ efflux and hyperpolarization of the presynaptic terminal. It also inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx.

-

Reduced Dopamine Release: The combined effect of hyperpolarization and reduced calcium influx significantly decreases the probability of dopamine-containing vesicle fusion and release into the synapse.

3-PPP: A Sigma Receptor Ligand

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for sigma (σ) receptors.[9] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for various psychoactive drugs.[10] 3-PPP binds to both high and low-affinity states of the sigma receptor, and its binding is modulated by GTP, suggesting an interaction with G-proteins.[9]

| Derivative | Target(s) | Affinity / Potency | Activity | Reference(s) |

| (+)-3-PPP | Sigma (σ) Receptor | K_H = 1.3 - 7.5 nM (high affinity)K_L = 84 - 500 nM (low affinity) | Agonist-like | [9] |

The enantiomers of 3-PPP exhibit different activities, with the (+)-enantiomer acting as a weak agonist and the (-)-enantiomer as an antagonist at D₂ receptors.[2] Its primary utility has been as a research tool to explore the function and modulation of sigma receptors.[10][11]

Conclusion

This compound is a foundational structure in the development of centrally acting therapeutic agents. Its straightforward synthesis and versatile chemical nature allow for the creation of a diverse library of derivatives. The pharmacological profiles of its derivatives, such as the dopamine-stabilizing effects of OSU-6162 and the sigma-receptor activity of 3-PPP, underscore the therapeutic potential held within the this compound scaffold. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds in drug discovery and development.

References

- 1. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 3973-62-4 [chemicalbook.com]

- 4. This compound | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 6. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Phenylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a lipophilic phenyl group, provide a versatile framework for designing ligands that target a diverse range of biological entities, most notably G-protein coupled receptors (GPCRs) within the central nervous system (CNS). This guide delves into the synthesis, key derivatives, and extensive therapeutic applications of the this compound core, with a focus on its interactions with dopamine, opioid, and sigma receptors.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often tailored to introduce specific stereochemistry and substitutions. A common strategy involves the use of N-protected 3-piperidone as a starting material. The synthesis of chiral this compound, a key intermediate for the PARP inhibitor Niraparib, highlights a sophisticated approach.[1][2][3]

General Synthetic Workflow for Chiral this compound

A representative synthetic workflow for obtaining chiral this compound is outlined below. This multi-step process often involves a Grignard reaction, elimination, hydrogenation, and chiral resolution.

Medicinal Chemistry Applications

The this compound scaffold is a key pharmacophore in drugs targeting various CNS disorders. Its derivatives have shown significant activity as dopamine receptor modulators, opioid receptor agonists and antagonists, and sigma receptor ligands.

Dopamine Receptor Ligands

Derivatives of this compound have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. The 3-(3-hydroxyphenyl)piperidine moiety has been identified as crucial for high potency and selectivity for dopamine autoreceptors.[4]

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability.

The following table summarizes the binding affinities (Ki, nM) of selected this compound derivatives for dopamine D2 and D3 receptors.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |

| 3a | 349-7522 | 96-1413 | 1.0-7.5 |

| 6a | ~500-fold selective for D3 | ~500-fold selective for D3 | ~500 |

| LS-3-134 | >150-fold selective for D3 | 0.17 | >150 |

| WW-III-55 | >800-fold selective for D3 | ~20 | >800 |

Data compiled from multiple sources.[5][6]

Opioid Receptor Ligands

The phenylpiperidine scaffold is a well-established core structure for opioid receptor ligands, including potent analgesics like fentanyl.[7][8] The orientation of the phenyl group and substitutions on the piperidine ring are critical for affinity and activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.

The μ-opioid receptor, a GPCR, is the primary target for many opioid analgesics. Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in reduced neuronal excitability and analgesia.

The binding affinities of representative phenylpiperidine-containing opioid ligands are presented below.

| Compound | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) |

| Fentanyl | High Affinity | Lower Affinity | Lower Affinity |

| AT-076 | Nanomolar | Nanomolar | Nanomolar |

| JDTic | Significant Affinity | Significant Affinity | Significant Affinity |

Data is qualitative or derived from specific studies and may not represent a direct comparison.[7][8][9]

Sigma Receptor Ligands

Certain this compound derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and are targets for the treatment of pain and neurodegenerative diseases.

The following table shows the binding affinities of a series of N-(3-phenylpropyl)-N'-benzylpiperazines for sigma-1 and sigma-2 receptors.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Compound 1 | 3.2 | 105.6 | 33 |

| Compound 2 | 24 | 1200 | 50 |

| Compound 3 | 8.9 | 231.4 | 26 |

| Haloperidol (Reference) | 2.5 | - | - |

Data adapted from a study on piperazine-based sigma receptor ligands.[10][11]

Experimental Protocols

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound solutions at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add 10 µM haloperidol.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Acetic Acid-Induced Writhing Test for Analgesia

Objective: To evaluate the peripheral analgesic activity of a test compound in mice.

Materials:

-

Male Swiss albino mice (20-25 g).

-

0.6% acetic acid solution in saline.

-

Test compound at various doses.

-

Standard analgesic drug (e.g., diclofenac sodium).

-

Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Observation chambers.

Procedure:

-

Divide the mice into groups (vehicle control, standard drug, and test compound groups).

-

Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal injection.

-

After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).[12][13][14][15][16]

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective ligands for a range of important CNS targets. The extensive research into its derivatives has yielded crucial insights into the structure-activity relationships governing interactions with dopamine, opioid, and sigma receptors, paving the way for the design of novel therapeutics for neurological and psychiatric disorders, as well as pain management. The synthetic strategies and experimental protocols outlined in this guide provide a foundational understanding for researchers aiming to explore and expand the therapeutic potential of this remarkable scaffold.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 4. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. saspublishers.com [saspublishers.com]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. youtube.com [youtube.com]

- 16. ajpp.in [ajpp.in]

The Pharmacology of 3-Phenylpiperidine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core of a diverse range of pharmacologically active compounds. Unlike its more extensively studied regioisomer, the 4-phenylpiperidine structure which is characteristic of potent opioid analgesics like fentanyl and pethidine, the this compound framework offers a distinct pharmacological profile.[1][2][3] Derivatives of this compound have demonstrated activity across a spectrum of central nervous system (CNS) targets, including dopamine receptors, sigma receptors, and opioid receptors, leading to their investigation as potential antipsychotics, psychedelics, and analgesics.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives, with a focus on their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.

Core Structure and Derivatives

The foundational structure of this compound consists of a piperidine ring with a phenyl group attached at the 3-position. This arrangement provides a versatile template for chemical modification, allowing for the exploration of a wide range of pharmacological activities. Key derivatives include compounds like the selective dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and the atypical antipsychotic OSU-6162.[1][4]

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound derivatives are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), which are integral to numerous signaling cascades within the CNS.[5][6][7][8][9][10][11][12][13]

Dopamine Receptor Modulation

Many this compound derivatives exhibit significant affinity for dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4 receptors).[5][6][10][11][13] These receptors are coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][10][11] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Phenylpiperidine mechanism of action in CNS disorders

An In-depth Technical Guide on the Core Mechanism of Action of 3-Phenylpiperidine in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of centrally acting agents. These compounds have garnered significant interest for their therapeutic potential in a variety of central nervous system (CNS) disorders, including psychosis, Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD). The pharmacological complexity of this compound derivatives arises from their ability to interact with multiple molecular targets within the CNS, often with high affinity and stereoselectivity. This technical guide provides a comprehensive overview of the primary mechanisms of action of this compound derivatives, focusing on their interactions with dopamine autoreceptors, sigma receptors, and monoamine transporters. We present quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this important class of compounds.

Core Mechanisms of Action

The therapeutic effects of this compound derivatives in CNS disorders are primarily attributed to their modulation of several key protein targets. The main mechanisms of action include:

-

Dopamine D2 Autoreceptor Partial Agonism: Many this compound derivatives, such as preclamol and OSU-6162, act as partial agonists at presynaptic dopamine D2 autoreceptors. This "dopamine stabilizing" effect allows them to attenuate dopamine neurotransmission in hyperdopaminergic states and enhance it in hypodopaminergic conditions.

-

Sigma (σ) Receptor Modulation: The this compound derivative 3-PPP is a well-characterized sigma receptor ligand.[1] Sigma-1 receptors, in particular, are intracellular chaperones that modulate a variety of signaling pathways and are implicated in neuroprotection and neuroplasticity.[2][3]

-

Monoamine Transporter Inhibition: Certain phenylpiperidine derivatives, including some related to methylphenidate, can inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby increasing the synaptic concentrations of these neurotransmitters.

-

NMDA Receptor Antagonism: Some phenylpiperidine compounds exhibit antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a mechanism relevant to neuroprotection and the treatment of excitotoxicity-related disorders.[4][5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of representative this compound derivatives at their primary molecular targets.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki, nM)

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| (-)-Preclamol ((-)-3-PPP) | Moderate Affinity | Moderate Affinity | [3H]Spiperone | Rat Brain | |

| OSU-6162 | 900 | - | [3H]Spiperone | CHO cells | [2] |

| (+)-OSU-6162 | Lower Affinity than (-) enantiomer | - | - | - | [6] |

| (-)-OSU-6162 | Higher Affinity than (+) enantiomer | - | - | - | [6] |

Note: Specific Ki values for preclamol are variably reported in the literature, hence the qualitative description. Further targeted studies are often required for precise, comparative values under standardized conditions.

Table 2: Functional Activity of this compound Derivatives at Dopamine D2 Receptors

| Compound | Assay | Intrinsic Activity | Reference |

| (-)-Preclamol | Various functional assays | Partial Agonist | [7] |

| OSU-6162 | [35S]GTPγS Binding | Low Efficacy Partial Agonist | [8] |

| (-)-OSU-6162 | [35S]GTPγS Binding | 54.3% (relative to dopamine) | [8] |

Table 3: Sigma-1 and Sigma-2 Receptor Binding Affinities (Ki, nM)

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Radioligand | Tissue Source | Reference |

| (+)-3-PPP | High Affinity | Lower Affinity | --INVALID-LINK---Pentazocine | Guinea Pig Brain | [1] |

| Haloperidol | 1-10 | High Affinity | --INVALID-LINK---Pentazocine | - | [9] |

Note: Haloperidol, a butyrophenone with a 4-phenylpiperidine moiety, is included for comparison as a high-affinity sigma ligand.

Table 4: Monoamine Transporter Inhibition (IC50/Ki, nM)

| Compound | DAT | NET | SERT | Assay Type | Reference |

| dl-threo-Methylphenidate | High Affinity | High Affinity | Low Affinity | Radioligand Binding | [10] |

| 3,4-Dichloromethylphenidate | 0.070 µM (Ki) | 0.50 µM (Ki) | - | Radioligand Binding | [11] |

| Ibogaine | 6760 (IC50) | 3670 (IC50) | 2980 (IC50) | Cell-based fluorometry | [6] |

| Noribogaine | - | - | 280 (IC50) | Cell-based fluorometry | [6] |

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenate.

-

Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 receptor antagonist.

-

Test Compound: this compound derivative of interest, dissolved in a suitable solvent.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare cell membranes or tissue homogenate and determine the protein concentration.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either vehicle, non-specific binding control, or varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay for D2 Autoreceptor Activation

This assay measures the functional activation of Gi/o-coupled receptors, such as the dopamine D2 autoreceptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[12]

Materials:

-

Cell Membranes: From cells expressing the dopamine D2 receptor.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure the G proteins are in their inactive state at the start of the assay.

-

Test Compound: this compound derivative (agonist).

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Pre-incubate cell membranes with GDP on ice.

-

In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and either vehicle, non-specific binding control, or varying concentrations of the test compound.

-

Add the pre-incubated cell membranes to initiate the reaction.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity by liquid scintillation counting.

-

Determine the EC50 and Emax values of the test compound by non-linear regression analysis of the dose-response curve.

Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into synaptosomes or cells expressing the respective transporters.[13]

Materials:

-

Synaptosomes or Cells: Rat striatal synaptosomes for DAT, or HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled Substrate: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Test Compound: this compound derivative of interest.

-

Uptake Inhibitor Control: A known potent inhibitor for the specific transporter (e.g., GBR 12909 for DAT).

Procedure:

-

Pre-incubate the synaptosomes or cells with the test compound or vehicle at 37°C for a short period.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Quantify the radioactivity retained by the filters using liquid scintillation counting.

-

Determine the IC50 value of the test compound for the inhibition of neurotransmitter uptake.

Signaling Pathways and Visualizations

Dopamine D2 Autoreceptor Signaling

Dopamine D2 autoreceptors are Gi/o-coupled receptors. Their activation by partial agonists like certain this compound derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). D2 autoreceptor activation can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. Furthermore, D2 receptor signaling can modulate the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[14][15][16]

Caption: Dopamine D2 autoreceptor signaling cascade initiated by a this compound derivative.

Sigma-1 Receptor Signaling

Sigma-1 receptors are ligand-operated molecular chaperones located at the endoplasmic reticulum-mitochondrion interface.[17] Upon activation by an agonist, the sigma-1 receptor can translocate and interact with various client proteins, including ion channels and kinases. This interaction modulates a wide range of cellular processes, such as calcium signaling, oxidative stress responses, and neuronal plasticity, ultimately contributing to neuroprotection. Key downstream signaling pathways influenced by sigma-1 receptor activation include the Nrf2, MAPK/ERK, and BDNF-TrkB pathways.[2][3]

Caption: Overview of neuroprotective signaling pathways modulated by sigma-1 receptor activation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound derivatives represent a versatile class of CNS-active compounds with a complex polypharmacology. Their ability to modulate dopamine D2 autoreceptors, sigma receptors, and monoamine transporters provides a rich molecular basis for their therapeutic effects in a range of neuropsychiatric and neurodegenerative disorders. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important chemical scaffold. Future research will likely focus on the development of derivatives with optimized selectivity and functional activity profiles to enhance therapeutic efficacy and minimize off-target effects.

References

- 1. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine D2 receptor activity modulates Akt signaling and alters GABAergic neuron development and motor behavior in zebrafish larvae – CAGEF Centre for the Analysis of Genome Evolution & Function [cagef.utoronto.ca]

- 17. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of 3-Phenylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmaceuticals and natural products.[1] The three-dimensional conformation of the piperidine ring is a critical determinant of a molecule's biological activity, governing its interaction with target receptors. This technical guide provides an in-depth examination of the conformational analysis of 3-Phenylpiperidine. While specific experimental data for the parent this compound is not extensively published, this guide outlines the foundational principles and methodologies used for such an analysis, drawing upon data from analogous 3-substituted and 4-substituted piperidines. We will cover the theoretical basis of piperidine conformations, detail the primary experimental and computational techniques employed for their characterization, and present illustrative data in a structured format.

Introduction to Piperidine Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For molecules containing a piperidine ring, this shape is primarily dictated by the ring's conformation and the orientation of its substituents. This compound, a cyclized phenethylamine derivative, presents a classic case study in conformational analysis. The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain.

In this chair form, substituents can occupy two distinct spatial orientations:

-

Axial (ax): Perpendicular to the general plane of the ring.

-

Equatorial (eq): Lying in the approximate plane of the ring.

These two positions are interconverted through a process known as ring inversion or "chair-flipping." For a substituted piperidine, the two resulting chair conformers are typically not of equal energy. The relative population of these conformers at equilibrium is a crucial factor in drug design, as only one conformation may be biologically active. The primary goal of conformational analysis is to determine the geometry, relative stability, and population of these conformers and the energy barrier separating them.

The Conformational Equilibrium of this compound

The conformational equilibrium of this compound is dominated by the interconversion between two chair forms: one with the phenyl group in the equatorial position and the other with the phenyl group in the axial position.

Based on well-established principles from cyclohexane chemistry, substituents generally prefer the less sterically hindered equatorial position. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (C5 and C1 in this case). These are known as 1,3-diaxial interactions, which destabilize the conformer. Therefore, it is strongly predicted that the equatorial conformer of this compound is significantly more stable than the axial conformer.

dot

Caption: Conformational equilibrium of this compound.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and computational methods is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular conformation and dynamics in solution.

3.1.1. ¹H NMR Spectroscopy

-

Chemical Shifts (δ): Axial and equatorial protons on the same carbon have different magnetic environments and thus different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is the most definitive NMR parameter for conformational assignment.

-

Large Coupling (³Jax-ax ≈ 10–13 Hz): Indicates a diaxial relationship (180° dihedral angle).

-

Small Coupling (³Jax-eq ≈ 2–5 Hz; ³Jeq-eq ≈ 2–5 Hz): Indicates axial-equatorial or diequatorial relationships (approx. 60° dihedral angle).

For the equatorial conformer of this compound, the proton at C3 would be axial. One would expect to see large diaxial couplings between this proton and the axial protons at C2 and C4. The observation of these large couplings provides strong evidence for the predominance of the equatorial conformer.[2]

-

3.1.2. Dynamic NMR (DNMR) / Variable Temperature (VT) NMR At room temperature, the ring inversion of piperidine is rapid on the NMR timescale, resulting in a spectrum that shows the weighted average of the two conformers. By lowering the temperature, this inversion can be slowed.[3][4]

-

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent with a low freezing point (e.g., methanol-d₄, toluene-d₈, or dichlorofluoromethane).[5] The sample tube must be of high quality (e.g., Pyrex) to withstand temperature changes.[4]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Cooling: Lower the spectrometer's probe temperature incrementally, typically in steps of 10-20 °C, allowing the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[3][6]

-

Coalescence Temperature (Tc): Observe the broadening of averaged signals as the temperature decreases. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

-

Slow-Exchange Limit: Continue cooling until the signals sharpen again, showing distinct peaks for each conformer. Below this temperature, the exchange is considered "frozen out." The relative integrals of the signals for each conformer can be used to determine their population ratio and calculate the free energy difference (ΔG).

-

Data Analysis: The energy barrier to ring inversion (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange limit.

-

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can sometimes distinguish between conformers. Axial and equatorial C-X bonds (where X is the substituent) can exhibit stretching frequencies at slightly different wavenumbers. For instance, C-H stretching bands (Bohlmann bands) around 2700-2800 cm⁻¹ can sometimes indicate the number of anti-periplanar C-H bonds relative to the nitrogen lone pair, which differs between conformers. However, for this compound, this technique is likely to be of limited utility for quantitative analysis.

Computational Chemistry Protocols

Computational modeling is essential for complementing experimental data, providing insights into the energetics and geometries of different conformers.[7]

4.1. Conformational Search and Energy Calculation

-

Protocol:

-

Structure Generation: Build the initial 3D structures for both the axial and equatorial conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find the lowest energy structure. A common and reliable method is Density Functional Theory (DFT), using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger).[1][8] The use of a continuum solvent model (like PCM) is recommended to simulate solution-phase conditions.[9]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1]

-

Energy Analysis: Compare the calculated Gibbs free energies (G) of the conformers. The difference in free energy (ΔG = Gaxial - Gequatorial) determines their relative stability and can be used to calculate the equilibrium constant (Keq = e-ΔG/RT).[7]

-

Quantitative Data Summary

While specific, experimentally-derived thermodynamic and NMR data for the parent this compound are scarce in the literature, the following tables provide illustrative values based on closely related 3-substituted and 4-substituted piperidines to serve as a reference framework.

Table 1: Thermodynamic Parameters for Substituted Piperidine/Cyclohexane Conformational Equilibria

| Compound | Substituent | Method | ΔG (eq → ax) (kcal/mol) | % Equatorial (at 298 K) | Reference |

|---|---|---|---|---|---|

| Phenylcyclohexane | Phenyl | Experimental | ~2.87 | >99% | General Chemistry Text |

| 4-Phenylpiperidine | Phenyl | Experimental (J-value) | ~2.9 | >99% | [10] |

| 3-Fluoropiperidine (NH) | Fluoro | Computational (Water) | -0.1 | ~42% | [9] |

| 3-Fluoropiperidine (HCl salt) | Fluoro | Computational (Water) | -1.8 | ~96% (Axial favored) | [9] |

| This compound (Predicted) | Phenyl | Theoretical Estimate | ~2.5 - 3.0 | >98% | Analogy to Phenylcyclohexane |

Note: The preference of the 3-fluoro substituent is highly sensitive to electronic effects and protonation state, which can reverse the typical steric preference. For a non-polar group like phenyl, steric hindrance is the dominant factor, and a strong preference for the equatorial position is expected.[10]

Table 2: Illustrative ¹H NMR Parameters for Piperidine Ring Protons

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Vicinal Coupling Constants (³JHH, Hz) |

|---|---|---|

| Axial | 1.0 - 1.8 | Jax-ax ≈ 10 - 13 Hz |

| Jax-eq ≈ 2 - 5 Hz | ||

| Equatorial | 1.6 - 2.5 | Jeq-ax ≈ 2 - 5 Hz |

| Jeq-eq ≈ 2 - 5 Hz |

| Geminal to Nitrogen (C2/C6) | 2.5 - 3.2 | - |

Data compiled from general NMR principles and piperidine derivative spectra.[11][12]

Visualization of Methodologies

The following diagrams illustrate the key relationships and workflows in conformational analysis.

dot

Caption: General workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, while not extensively detailed with specific experimental values in the literature, can be confidently approached using established principles and methodologies. Overwhelming steric factors dictate a strong preference for the conformer in which the 3-phenyl substituent occupies the equatorial position. This guide has detailed the robust experimental and computational protocols, centered around NMR spectroscopy and DFT calculations, that are employed to quantify this preference.[7][13] For professionals in drug discovery, a thorough understanding of these techniques is critical for rational drug design, as manipulating the conformational landscape of privileged scaffolds like piperidine is a key strategy for optimizing ligand-receptor interactions and improving pharmacological profiles.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. benchchem.com [benchchem.com]

- 8. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles [mdpi.com]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 3-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 3-phenylpiperidine, a significant scaffold in medicinal chemistry. The document provides a comparative analysis of key synthetic routes, detailed experimental protocols derived from seminal literature, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds, including analgesics, antipsychotics, and sigma receptor ligands. Its synthesis has been a subject of interest for decades, with the first preparation reported in the 1930s. Over the years, several distinct synthetic strategies have emerged, each with its own advantages and limitations. This guide focuses on the foundational historical methods that have paved the way for modern synthetic approaches.

Core Synthesis Methodologies

Historically, the synthesis of this compound has been primarily achieved through three main strategies:

-

Grignard Reaction with a Nitrile Precursor: The original and historically significant method involving the reaction of a Grignar reagent with a dinitrile, followed by cyclization and reduction.

-

Catalytic Hydrogenation of 3-Phenylpyridine: A straightforward approach that relies on the reduction of a pre-formed 3-phenylpyridine ring.

-

Grignard Reaction with a Piperidone Precursor: A more contemporary and industrially relevant method that builds the phenyl group onto a pre-existing piperidine ring.

Method 1: Grignard Reaction with Glutaronitrile (Walters and McElvain, 1934)

The first reported synthesis of a this compound derivative was by Walters and McElvain in 1934. This method, while historically significant, involves multiple steps and harsh reaction conditions. The overall strategy involves the reaction of phenylmagnesium bromide with glutaronitrile to form a δ-keto-nitrile, which then undergoes cyclization and subsequent reduction of the resulting lactam.

Experimental Protocol

Step 1: Synthesis of δ-Keto-γ-cyano-γ-phenylpimelonitrile

-

A solution of phenylmagnesium bromide is prepared in the usual manner from 1.25 moles of bromobenzene and 1.25 gram atoms of magnesium in 500 cc. of dry ether.

-

To this Grignard reagent, a solution of 0.5 mole of glutaronitrile in 200 cc. of dry benzene is added with stirring.

-

The reaction mixture is refluxed for one hour, then cooled and hydrolyzed with a mixture of 1 kg of ice and 100 cc. of concentrated sulfuric acid.

-

The ether-benzene layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water and dried over sodium sulfate.

-

The solvents are removed by distillation, and the resulting oil is distilled under reduced pressure to yield the crude δ-keto-nitrile.

Step 2: Cyclization to N-Methyl-3-phenyl-2-piperidone

-

The crude δ-keto-nitrile from the previous step is subjected to cyclization. (Details of the cyclization conditions in the original literature are sparse, but likely involve acidic or basic hydrolysis of one nitrile group followed by heating to promote lactam formation).

-

The resulting 3-phenyl-2-piperidone is then N-methylated.

Step 3: Reduction to N-Methyl-3-phenylpiperidine

-

The N-Methyl-3-phenyl-2-piperidone is reduced to N-methyl-3-phenylpiperidine. The original work does not specify the reducing agent, but a Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classical method for reducing lactams to amines.

Step 4: Demethylation to this compound (von Braun Reaction)

-

The N-methyl-3-phenylpiperidine can be demethylated to this compound using the von Braun reaction, which involves treatment with cyanogen bromide followed by hydrolysis of the resulting cyanamide.

Reaction Pathway

Method 2: Catalytic Hydrogenation of 3-Phenylpyridine

A more direct and widely used historical method for the synthesis of this compound is the catalytic hydrogenation of 3-phenylpyridine. This approach benefits from the commercial availability of 3-phenylpyridine, which can be synthesized via various cross-coupling reactions. The reduction of the pyridine ring to a piperidine ring can be achieved using various catalysts and conditions.

Experimental Protocol (using Platinum (IV) Oxide)[1]

-

A stirred solution of 3-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with 5 mol% of Platinum (IV) oxide (PtO2) catalyst.[1]

-

The mixture is subjected to hydrogen gas pressure (60 bar).[1]

-

The reaction is stirred at room temperature for 8 hours.[1]

-

After the reaction is complete, it is quenched with sodium bicarbonate (NaHCO3).[1]

-

The product is extracted with ethyl acetate (3 x 20 mL), filtered through celite, and dried over sodium sulfate (Na2SO4).[1]

-

The solvent is evaporated under reduced pressure to give the crude product.[1]

-

Further purification is performed by column chromatography on silica gel (60-120 mesh, 5% EtOAc in pet. ether) to furnish this compound.[1]

Reaction Pathway

Method 3: Grignard Reaction with N-Protected 3-Piperidone

This modern approach, often found in patent literature, represents a more controlled and versatile synthesis of this compound and its derivatives.[2][3] By starting with a pre-formed piperidine ring, this method avoids some of the challenges associated with ring formation and allows for better control of stereochemistry in chiral syntheses.

Experimental Protocol[2][3]

Step 1: Grignard Reaction [2][3]

-

To a solution of phenylmagnesium bromide (2 mol/L in THF, 240 mL) in anhydrous tetrahydrofuran (300 mL) under a nitrogen atmosphere and cooled to 0°C, a solution of N-benzyl-3-piperidone (60.0 g, 317.0 mmol) in anhydrous tetrahydrofuran (300 mL) is added dropwise, maintaining the temperature at 0-5°C.[2]

-

The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude N-benzyl-3-hydroxy-3-phenylpiperidine.

-

The crude N-benzyl-3-hydroxy-3-phenylpiperidine is dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent (e.g., p-toluenesulfonic acid).

-

The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

After completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate), dried, and concentrated to yield a mixture of N-benzyl-3-phenyl-1,2,5,6-tetrahydropyridine and N-benzyl-3-phenyl-1,2,3,4-tetrahydropyridine.

-

The mixture of tetrahydropyridine isomers is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated in the presence of a catalyst (e.g., Palladium on carbon) under hydrogen pressure.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to give N-benzyl-3-phenylpiperidine.

-

The N-benzyl-3-phenylpiperidine is deprotected to give this compound. This can be achieved by catalytic transfer hydrogenation (e.g., using ammonium formate and Pd/C) or other standard debenzylation methods.

Reaction Pathway

Quantitative Data Summary

| Synthesis Method | Key Starting Materials | Key Reagents | Typical Yield | Key Reaction Conditions |

| Grignard with Glutaronitrile | Glutaronitrile, Bromobenzene | Magnesium, Sulfuric Acid, (Reducing Agent), Cyanogen Bromide | Not reported | Grignard formation, reflux, acidic hydrolysis, reduction, demethylation. |

| Catalytic Hydrogenation | 3-Phenylpyridine | PtO2, H2, Acetic Acid | High (quantitative in some cases) | 60 bar H2 pressure, room temperature, 8 hours.[1] |

| Grignard with 3-Piperidone | N-Protected 3-Piperidone, Bromobenzene | Magnesium, Dehydrating Agent, H2/Catalyst | High (multi-step) | Grignard at 0-5°C, elimination at reflux, hydrogenation, deprotection.[2][3] |

Conclusion

The synthesis of this compound has evolved from complex, multi-step procedures with harsh reagents to more streamlined and versatile methods. The original Grignard approach with glutaronitrile, while historically important, has been largely superseded by the more efficient catalytic hydrogenation of 3-phenylpyridine and the flexible Grignard reaction with 3-piperidone precursors. These later methods offer higher yields, milder reaction conditions, and greater adaptability for the synthesis of diverse this compound derivatives, which continue to be of significant interest in the development of new therapeutic agents. This guide provides a foundational understanding of these key historical synthetic pathways for researchers and professionals in the field of drug discovery and development.

References

The 3-Phenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery for CNS Disorders and Pain Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its inherent structural features provide a versatile framework for the design of ligands targeting a diverse array of biological entities, most notably within the central nervous system (CNS). This technical guide delves into the rich pharmacology of this compound derivatives, with a particular focus on their roles as potent analgesics and modulators of key CNS targets such as dopamine and opioid receptors. Through a comprehensive review of the literature, this document provides a detailed overview of synthesis methodologies, structure-activity relationships (SAR), and the intricate signaling pathways that underpin the therapeutic potential of this remarkable chemical scaffold.

The this compound Core: A Gateway to Potent Bioactivity

The this compound structure, a six-membered heterocyclic amine with a phenyl group at the third position, offers a unique combination of rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups, enabling high-affinity interactions with specific receptor binding pockets. The introduction of the phenyl group at the 3-position creates a chiral center, leading to (R) and (S)-enantiomers that often exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in drug design.

Derivatives of this core structure have been extensively explored, leading to the discovery of blockbuster drugs and promising clinical candidates. Notably, the this compound scaffold is a key component of potent opioid analgesics and a variety of CNS-acting agents, including dopamine receptor modulators for the treatment of neuropsychiatric disorders.

Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives, providing a comparative overview of their binding affinities and functional potencies at key biological targets.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Opioid Receptors

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |

| Fentanyl Analogues | ||||

| cis-3-Methylfentanyl | 0.04 (ED50 mg/kg) | - | - | [1] |

| 2,5-Dimethylfentanyl | 0.803 (ED50 mg/kg) | - | - | [1] |

| Matrine-Type Alkaloid Derivatives | ||||

| cis-4c | - | High Activity | - | [2] |

| cis-4d | - | High Activity | - | [2] |

| trans-4g | - | High Activity | - | [2] |

| LY255582 Analogues | ||||

| LY255582 (3-OH) | 0.6 | 1.8 | 39 | [3] |

| Compound 2 (2-OH) | 1.9 | 15 | 118 | [3] |

| Compound 3 (4-OH) | 11 | 22 | 260 | [3] |

| Compound 4 (3-OCH₃) | 16 | 13 | 160 | [3] |

Table 2: Binding Affinities (Ki) and Functional Data of this compound Derivatives at Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Functional Activity | Reference |

| Pridopidine (ACR16) | ~518-fold lower affinity than S1R | ~28-fold lower affinity than S1R | - | Dopamine Stabilizer | |

| OSU-6162 | - | - | - | Antipsychotic | [4] |

| 3-PPP | - | - | - | Sigma Receptor Agonist | [4] |

| Arylpiperazine/piperidine Analogues | |||||

| 13g | 65% inhibition at 10 µM | - | - | σ1 activity (Ki = 37 nM) | [4] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the μ-opioid receptor (MOR) for analgesia and the dopamine D2 receptor for antipsychotic and other CNS effects. Understanding the downstream signaling cascades initiated by these receptors is crucial for rational drug design and predicting potential on-target and off-target effects.

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist, such as a fentanyl analog, triggers a cascade of intracellular events that ultimately lead to analgesia. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This results in neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters. Additionally, MOR signaling can also occur through β-arrestin-mediated pathways, which are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

References

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of κ Opioid Receptor Agonists by Focusing on Phenyl Substituents of 4-Dimethylamino-3-phenylpiperidine Derivatives: Structure-Activity Relationship Study of Matrine Type Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

Biological Targets of 3-Phenylpiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpiperidine and its analogs represent a versatile class of compounds with significant therapeutic potential, targeting a range of biological systems within the central nervous system (CNS). Their structural scaffold allows for modifications that can fine-tune their affinity and selectivity for various receptors and transporters, making them attractive candidates for drug development in areas such as neurodegenerative diseases, pain management, and psychiatric disorders. This technical guide provides an in-depth overview of the primary biological targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Core Biological Targets

The main biological targets for this compound analogs include:

-

Dopamine Transporter (DAT): Many analogs exhibit high affinity for DAT, acting as reuptake inhibitors and thereby modulating dopaminergic neurotransmission.

-

Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of cellular functions, and this compound derivatives are among the key ligands developed to probe their activity.

-

Opioid Receptors (μ, δ, and κ): A subset of these analogs demonstrates significant analgesic properties through their interaction with opioid receptors.

Quantitative Data: Binding Affinities and Potencies

The following tables summarize the quantitative data for the interaction of various this compound analogs with their principal biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the selection of lead compounds in drug discovery programs.

Table 1: Dopamine Transporter (DAT) Binding Affinity of this compound Analogs

| Compound | Modification | Assay Type | Test System | IC₅₀ (nM) | Kᵢ (nM) | DAT/SERT Selectivity | Reference |

| GBR 12909 | Piperazine analog | Binding | Rat striatal membranes | 14 | - | 6.1 | [1] |

| 9 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog | Binding | Rat striatal membranes | 6.6 | - | 33.8 | [1] |

| 19a | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog | Binding | Rat striatal membranes | 6.0 | - | 30.0 | [1] |

| 8a | 8-phenylpropyl analog | Binding | - | - | 4.1 | 327 | [2] |

| 8b | 8-phenylpropyl analog | Binding | - | - | 3.7 | - | [2] |

| 7 | N-methyl-3,8-diaza[3.2.1]bicyclooctane analog | Binding | - | 8.0 | - | 88 | [2] |

| 11 | N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analog | Binding | - | 8.2 | - | - | [2] |

| 15b | 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | Binding | - | - | 5 | - | [2] |

| 12b | 3-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-ene | Binding | - | - | 12 | - | [2] |

| 23b | 3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | Binding | - | - | 78 | - | [2] |

| MPP⁺ | N-methyl-4-phenylpyridinium ion | Uptake Inhibition | Mouse striatal synaptosomes | 1000 | 400 | - | [3] |

Table 2: Opioid Receptor Analgesic Potency of 3-Methyl-1,4-disubstituted-piperidine Analogs

| Compound | Analgesic Test | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Duration of Action | Reference |

| cis-42 | Mouse Hot-Plate | 13,036 | 29 | - | [4][5] |

| 43 | Mouse Hot-Plate | 2,778 | 6 | ~2 min | [4][5] |

| 40 (Brifentanil) | Mouse Hot-Plate | - | - | ~2 min | [4][5] |

| 47 | Mouse Hot-Plate | - | - | ~2 min | [4][5] |

| 57 | Mouse Hot-Plate | - | - | ~2 min | [4][5] |

Table 3: Sigma Receptor (σ₁) Binding Affinity of this compound Analogs

| Compound | Modification | Kᵢ (nM) | σ₁/σ₂ Selectivity | Reference |

| (+)-3-PPP | 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine | - | Differentiates effects of sigma ligands | [6] |

| 4-PPBP | 4-phenyl-1-(4-phenylbutyl)piperidine | Potent ligand | - | [7] |

| Compound with benzoxazol-2(3H)-one moiety | 3-[[1-(4-chlorobenzyl)piperidin-4-yl]methyl]benzo[d]oxazol-2(3H)-one | 0.1 | 4270 | [8] |

| Compound with furo[3,4-c]pyrazole-4,4'-piperidine moiety | 1'-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H-furo[3,4-c]pyrazole-4,4'-piperidine] | 0.5 | 3500 | [8] |

| Compound with piperidine-4-carbonitrile oxalate moiety | 1'-benzyl-4-phenylpiperidine-4-carbonitrile oxalate | 0.4 | 6642.5 | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature for the characterization of this compound analogs.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity of test compounds for the dopamine transporter.

Materials:

-

Rat striatal membranes (prepared from fresh or frozen tissue)

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

-

Test compounds (this compound analogs)

-

Non-specific binding control: GBR 12909 or cocaine at a high concentration (e.g., 10 µM)

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).

-

Assay Setup: In triplicate, add the following to assay tubes:

-

Assay buffer

-

Radioligand at a concentration near its Kd

-

Test compound at various concentrations or vehicle (for total binding)

-

Non-specific binding control (for determining non-specific binding)

-

Membrane suspension

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mouse Hot-Plate Test for Analgesic Activity

Objective: To assess the analgesic efficacy of test compounds.

Materials:

-

Male mice (e.g., Swiss-Webster)

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Test compounds (this compound analogs)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine or fentanyl)

-

Stopwatch

Procedure:

-

Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established.

-

Drug Administration: Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., intraperitoneal, intravenous, or subcutaneous injection).

-